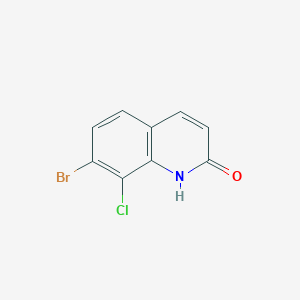

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Description

Overview of the Dihydroquinolinone Scaffold in Organic and Medicinal Chemistry

The dihydroquinolinone framework, a bicyclic structure containing a benzene (B151609) ring fused to a dihydropyridinone ring, is a recurring motif in a multitude of biologically active compounds. Its structural rigidity and capacity for diverse functionalization make it an attractive target for synthetic chemists.

The journey of quinoline (B57606) and its derivatives began in the 19th century with the isolation of quinoline from coal tar. However, it was the discovery of the antibacterial properties of quinolones in the mid-20th century that catalyzed a surge in research. nih.gov The first quinolone antibiotics, such as nalidixic acid, paved the way for the development of the highly successful fluoroquinolone class of drugs. nih.gov This historical success has cemented the quinoline and quinolone scaffolds as cornerstones of medicinal chemistry, prompting continuous investigation into new analogues, including the dihydroquinolinone series.

Dihydroquinolin-2(1H)-ones are recognized as a class of valuable bioactive compounds. mdpi.com The research interest in dihydroquinolinones stems from their presence in various natural products and their potential as therapeutic agents. This scaffold is a key component in compounds being investigated for a range of biological activities, underscoring its versatility and importance in drug discovery and development. The ability to synthesize a wide variety of substituted dihydroquinolinones allows for the fine-tuning of their properties to target specific biological pathways. mdpi.com

The Role and Impact of Halogen Substituents in Heterocyclic Chemistry

The introduction of halogen atoms into heterocyclic structures is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) |

| Chlorine | 1.75 | 3.16 |

| Bromine | 1.85 | 2.96 |

This table provides a comparison of the fundamental properties of chlorine and bromine that influence their steric and electronic effects.

Rationale for Focused Research on 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one

While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed based on established principles of medicinal chemistry. The unique substitution pattern of a bromine atom at the C-7 position and a chlorine atom at the C-8 position on the 1,2-dihydroquinolin-2-one scaffold suggests a deliberate design to explore the impact of this specific di-halogenation.

The combination of a larger, more polarizable bromine atom and a smaller, more electronegative chlorine atom in adjacent positions creates a distinct electronic and steric profile. This could lead to novel interactions with biological targets that are not achievable with single halogen substitutions or different di-halogenation patterns. Research into this compound would likely aim to elucidate how this specific arrangement of halogens influences its biological activity, with the ultimate goal of identifying new lead compounds for drug discovery programs. The synthesis and evaluation of this compound would be a logical step in the systematic exploration of the chemical space around the dihydroquinolinone scaffold.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-8-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUZREMYKSIZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2021809-76-5 | |

| Record name | 7-bromo-8-chloro-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 7 Bromo 8 Chloro 1,2 Dihydroquinolin 2 One

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

An FTIR spectrum of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one would be expected to show characteristic absorption bands corresponding to its key functional groups. The lactam (cyclic amide) moiety would exhibit a prominent C=O stretching vibration, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would likely appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations of the quinoline (B57606) ring system would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be expected at lower frequencies, typically below 800 cm⁻¹.

Hypothetical FTIR Data Table for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | ν(N-H) | Lactam |

| ~3050 | ν(C-H) | Aromatic |

| ~1670 | ν(C=O) | Lactam |

| ~1600, ~1500, ~1450 | ν(C=C) | Aromatic Ring |

| Below 800 | ν(C-Cl) | Chloro |

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy would provide complementary information to FTIR. The aromatic ring vibrations are often strong in Raman spectra. The technique would be particularly useful for observing the symmetric vibrations of the molecule and confirming the presence of the halogen substituents. The low-frequency region of the Raman spectrum would be especially informative for identifying the C-Br and C-Cl stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound would provide information on the chemical environment of each proton. The N-H proton of the lactam would likely appear as a broad singlet at a downfield chemical shift. The protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their neighboring protons. The two protons of the -CH₂- group in the dihydroquinolinone ring would likely appear as a singlet or as two distinct signals depending on their magnetic equivalence.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| Highly variable | br s | N-H |

| ~7.0-8.5 | m | Aromatic-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the lactam would be found at a characteristic downfield shift (around 160-170 ppm). The carbon atoms of the aromatic ring would resonate in the 110-150 ppm range. The carbons directly attached to the bromine and chlorine atoms would have their chemical shifts influenced by the electronegativity of the halogens. The -CH₂- carbon would appear in the aliphatic region of the spectrum.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | C=O (Lactam) |

| ~110-150 | Aromatic-C |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

2D NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to establish the connectivity of the proton network within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure and confirming the positions of the bromo and chloro substituents.

Based on the comprehensive search conducted, there is no available scientific literature or data specifically detailing the spectroscopic and structural characterization of the chemical compound This compound .

The search results yielded information on related but structurally distinct compounds, such as:

7-Bromo-8-hydroxyquinoline

7-Bromo-5-chloro-8-hydroxyquinoline

7-Bromo-2-chloroquinoline

Various other substituted quinolines and isoquinolines

Due to the absence of any specific experimental or theoretical data for this compound, it is not possible to provide the requested detailed article on its comprehensive spectroscopic characterization and structural elucidation. The necessary information for the outlined sections—including Electronic Absorption and Emission Spectroscopy, Mass Spectrometry, and Advanced Characterization Techniques—is not present in the available search results.

Therefore, the generation of the requested article with the specified structure and content is not feasible at this time. Further research and publication on this specific compound would be required to fulfill such a request.

Advanced Characterization Techniques for Solid-State and Electronic Structure

Photoelectron Spectroscopy (XPS, UPS) for Surface Electronic States and Elemental Composition

No published studies detailing the X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS) analysis of this compound could be located. As a result, there is no available data on the surface electronic states or the precise elemental composition as determined by these methods.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology (if relevant for solid-state forms)

There are no available Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) images or corresponding morphological data for the solid-state forms of this compound in the public domain.

Computational and Theoretical Investigations of 7 Bromo 8 Chloro 1,2 Dihydroquinolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level.

Density Functional Theory (DFT) for Ground State Electronic Structure, Molecular Geometry, and Energetics

For a novel compound like 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, a DFT study would typically begin with geometry optimization. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers would calculate the most stable three-dimensional arrangement of the atoms. This process yields crucial information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to the minimum energy structure on the potential energy surface. From this, thermodynamic properties like enthalpy, Gibbs free energy, and entropy could be determined, providing insights into the molecule's stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Prediction

To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. This method is used to predict the electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. The results, including excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in these transitions, are critical for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound.

Application of Ab Initio and Semi-Empirical Methods

While DFT is a popular choice, other methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), offer different levels of theory and can be used for comparison, although they are often more computationally expensive. Semi-empirical methods, which use parameters derived from experimental data, could provide faster, albeit less accurate, initial estimations of the molecule's properties.

Molecular Descriptors and Reactivity Indices

These theoretical indices, derived from quantum chemical calculations, are used to predict the reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Band Gap

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Band Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

This table is for illustrative purposes only. No published data exists for this specific compound.

Chemical Hardness (η), Softness (σ), Electronegativity (χ), and Electrophilicity Index (ω)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity.

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) is a measure of the resistance to change in the electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (σ) is the reciprocal of hardness and indicates how easily the molecule's electron cloud can be deformed.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (σ) | 1/η | Data not available |

| Electrophilicity Index (ω) | χ²/2η | Data not available |

This table is for illustrative purposes only. No published data exists for this specific compound.

Molecular Chemical Potential Maps and Fukui Functions for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. They are invaluable for predicting the reactive behavior of a molecule, particularly in non-covalent interactions. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Fukui functions are another key concept in conceptual density functional theory used to describe chemical reactivity. They quantify the change in the electron density at a particular point in a molecule when an electron is added or removed. The Fukui function helps in identifying the most nucleophilic and electrophilic sites within a molecule with greater precision than MEP maps alone.

A computational study on this compound would involve calculating and analyzing these maps and functions to predict its reactivity. For instance, the analysis would pinpoint which of the halogen atoms, the carbonyl group, or the aromatic ring is most likely to participate in different types of chemical reactions. However, at present, there are no published studies containing MEP maps or Fukui function analysis specifically for this compound.

Conformational Analysis and Tautomeric Equilibrium Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a partially saturated heterocyclic ring, conformational analysis would identify the most stable three-dimensional shapes (conformers) and the energy barriers between them.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The 1,2-dihydroquinolin-2-one structure can theoretically exist in a tautomeric equilibrium with its corresponding 2-hydroxyquinoline form. Computational studies are essential to determine the relative stabilities of these tautomers and the energy barrier for their interconversion. This information is crucial as the different tautomers can exhibit distinct chemical and biological properties.

A thorough computational investigation would provide data on the preferred conformation of the dihydroquinolinone ring and the energetic favorability of the keto versus the enol tautomer. Such data is currently not available in the scientific literature for this compound.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical insights into the reaction's feasibility, kinetics, and selectivity.

For this compound, computational transition state analysis could be used to study its synthesis, degradation, or its reactions with other molecules. For example, understanding the mechanism of its formation could help in optimizing synthetic routes to improve yields and reduce byproducts. As of now, no such computational studies on the reaction mechanisms involving this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes, interactions with solvent molecules, and binding to biological macromolecules.

An MD simulation of this compound could, for example, simulate its behavior in an aqueous environment to understand its solubility and hydration. If this molecule were being investigated as a potential drug, MD simulations could be used to model its interaction with a target protein, providing insights into the binding affinity and the stability of the protein-ligand complex. There are currently no published molecular dynamics simulation studies specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the molecular features that are important for their activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. The model would then correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. This would help in understanding the mechanism of action and in designing more potent analogues. There are no QSAR models in the literature that specifically include and analyze this compound.

While the computational and theoretical investigation of chemical compounds is a mature and powerful field of scientific inquiry, the specific compound this compound has not yet been the subject of detailed, publicly available research in this area. The methodologies described above represent the standard computational approaches that would be employed to characterize this molecule. The absence of such studies in the current scientific literature highlights a knowledge gap and an opportunity for future research to explore the properties and potential applications of this particular halogenated quinolinone.

Chemical Reactivity and Mechanistic Studies of the 7 Bromo 8 Chloro 1,2 Dihydroquinolin 2 One Scaffold

Influence of Halogenation on Chemical Transformations

The presence of bromine at the 7-position and chlorine at the 8-position of the 1,2-dihydroquinolin-2-one core significantly modulates its chemical reactivity. These halogen atoms exert both inductive and resonance effects, which can either activate or deactivate the aromatic ring towards certain reactions and direct the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate of these reactions is highly sensitive to the nature of the substituents already present on the ring. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles, while deactivating groups decrease the electron density and slow down the reaction. wikipedia.org

Halogens, such as bromine and chlorine, are generally considered deactivating groups due to their strong electron-withdrawing inductive effect. uomustansiriyah.edu.iq However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during the reaction. wikipedia.orguomustansiriyah.edu.iq

For 7-bromo-8-chloro-1,2-dihydroquinolin-2-one, the benzene (B151609) ring is substituted with two halogens and is fused to the lactam ring. The lactam group is also deactivating. Consequently, the entire aromatic system is expected to be significantly deactivated towards electrophilic attack. Any electrophilic substitution, if it were to occur under forcing conditions, would be directed to the positions ortho and para to the activating groups and meta to the deactivating groups. Given the existing substitution pattern, the most likely position for further electrophilic attack would be the C-5 position, which is para to the bromine at C-7 and ortho to the nitrogen of the lactam ring (assuming the nitrogen's influence is significant). However, the combined deactivating effects of the two halogens and the lactam ring make such reactions challenging.

Table 1: Predicted Effects of Substituents on Electrophilic Aromatic Substitution of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Bromo | 7 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| Chloro | 8 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| Lactam | - | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In the case of this compound, the bromo and chloro groups themselves can act as leaving groups. The presence of the electron-withdrawing lactam moiety, along with the other halogen, would activate the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F, which is opposite to their electronegativity. chemistrysteps.com This is because the bond strength to carbon is a more significant factor in the rate-determining step.

Therefore, it is plausible that either the bromine at C-7 or the chlorine at C-8 could be displaced by a strong nucleophile. The regioselectivity of such a reaction would depend on the specific reaction conditions and the ability of the surrounding groups to stabilize the Meisenheimer complex.

The synthesis of dihydroquinolin-2-ones often involves cyclization reactions. researchgate.netmdpi.com The halogen substituents on the this compound scaffold can influence these pathways. For instance, in transition metal-catalyzed cross-coupling reactions followed by cyclization, the carbon-halogen bonds can serve as synthetic handles for the introduction of new functional groups that can then participate in ring-forming reactions.

Annulation reactions, which involve the formation of a new ring fused to an existing one, would also be affected by the electronic properties of the dihalogenated quinolinone. The electron-poor nature of the aromatic ring might make it a suitable partner in reactions with electron-rich species.

Intramolecular Reactivity and Ring Transformations

Intramolecular reactions of this compound could lead to interesting ring transformations. For example, under certain conditions, intramolecular cyclization could occur if a suitable nucleophilic side chain is introduced at a position that allows for the formation of a stable five- or six-membered ring. chemistrysteps.comlibretexts.org

Ring expansion or contraction reactions are also possibilities, particularly if reactive intermediates such as carbenes or nitrenes can be generated on the quinolinone scaffold. The presence of the halogen atoms could influence the stability and subsequent rearrangement of these intermediates. For instance, ring expansion of related indole systems to quinolines has been reported. nih.gov

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is expected to be influenced by factors such as pH, temperature, and exposure to light. Like many halogenated aromatic compounds, it is likely to be relatively stable under normal conditions. However, under harsh conditions, degradation can occur.

Thermal Decomposition: At high temperatures, the compound may decompose, potentially with the emission of toxic vapors of nitrogen oxides, hydrogen bromide, and hydrogen chloride. nih.gov

Photochemical Degradation: Exposure to UV light could lead to the cleavage of the carbon-halogen bonds, generating radical intermediates that could then undergo a variety of reactions, leading to degradation products.

Chemical Degradation: The lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, which would open the heterocyclic ring. Dehalogenation could also occur under reductive conditions.

Photophysical Mechanisms and Response to External Stimuli

The photophysical properties of quinoline (B57606) derivatives are of significant interest due to their fluorescent and phosphorescent properties. scielo.br The introduction of heavy atoms like bromine and chlorine into the aromatic system is known to have a profound effect on the photophysical behavior of a molecule, a phenomenon known as the "heavy-atom effect."

This effect enhances the rate of intersystem crossing from the singlet excited state to the triplet excited state. Consequently, for this compound, a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield would be expected compared to the non-halogenated parent compound. The lifetimes of the excited states would also be affected. nih.gov

The response to external stimuli, such as light, could lead to photochemical reactions as mentioned in the degradation pathways. The specific wavelengths of light absorbed and emitted by the molecule would be determined by its electronic structure, which is influenced by the halogen substituents.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Effect of Halogenation |

| Absorption Spectrum | Likely red-shifted compared to the parent compound |

| Fluorescence | Quenched due to the heavy-atom effect |

| Intersystem Crossing | Enhanced |

| Phosphorescence | Potentially enhanced |

Exploration of Mechanistic Biological Activities and Structure Activity Relationships for Dihydroquinolin 2 One Scaffolds

Mechanisms of Action in Antimicrobial Research

Derivatives of the dihydroquinolin-2-one scaffold have emerged as promising candidates for new antibacterial agents, particularly in an era of growing antimicrobial resistance. Their mechanisms of action are multifaceted, primarily targeting essential bacterial enzymes and processes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism by which quinolone and quinolinone derivatives exert their antibacterial effect is through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival as they manage DNA topology during replication, repair, and transcription. researchgate.netyoutube.com DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, a process vital for initiating DNA replication. researchgate.netyoutube.commdpi.com Topoisomerase IV, consisting of ParC and ParE subunits, is primarily responsible for decatenating (unlinking) daughter chromosomes following replication, allowing for their segregation into new cells. nih.govyoutube.commdpi.com

Dihydroquinolin-2-one derivatives function as topoisomerase poisons. nih.gov Instead of merely blocking the enzyme's catalytic activity, they bind to the enzyme-DNA complex. nih.govyoutube.com This interaction stabilizes a transient state where the DNA is cleaved, forming a ternary drug-enzyme-DNA complex. nih.govmdpi.com This stabilization prevents the subsequent resealing of the DNA strands, leading to an accumulation of double-strand breaks in the bacterial chromosome. nih.govnih.gov These breaks are ultimately lethal to the bacterium as they stall replication forks and trigger DNA damage responses. nih.govresearchgate.netnih.gov

For instance, studies on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent inhibitory activity against Escherichia coli DNA gyrase, with some compounds showing IC₅₀ values in the nanomolar range. researchgate.net Similarly, novel quinoline (B57606) derivatives have been identified as significant inhibitors of E. coli DNA gyrase, underscoring the scaffold's potential for targeting this enzyme. nih.gov The bactericidal action of these compounds is often concentration-dependent; at lower concentrations, they are bacteriostatic by stalling replication, while at higher concentrations, they lead to chromosome fragmentation and rapid cell death. mdpi.com

| Compound Class | Target Enzyme | Target Organism | Observed Potency (Example) | Reference |

|---|---|---|---|---|

| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivatives | DNA Gyrase | Escherichia coli | IC₅₀ = 0.0017 μM | researchgate.net |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B (GyrB) | Staphylococcus aureus | IC₅₀ = 0.28 μM | nih.gov |

| Novel quinoline derivatives | DNA Gyrase | Escherichia coli | IC₅₀ = 3.39 μM | nih.gov |

Insights into Activity Against Drug-Resistant Bacterial Strains

The rise of drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge. nih.govnih.gov Dihydroquinolin-2-one scaffolds are being actively investigated as a potential solution. MRSA's resistance to beta-lactam antibiotics is due to the acquisition of the mecA gene, which encodes for a penicillin-binding protein (PBP2a) with low affinity for these drugs. nih.govresearchgate.net

Derivatives of this scaffold can be effective against such resistant strains because their mechanism of action, targeting DNA gyrase and topoisomerase IV, is distinct from that of beta-lactams. nih.govnih.gov For example, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the DNA gyrase B (GyrB) subunit and show promising antibacterial activity against MRSA with Minimum Inhibitory Concentrations (MICs) as low as 4–8 µg/mL. nih.gov Other research has shown that certain 7-haloanilino-8-nitrofluoroquinolone derivatives exhibit excellent activity against both standard and resistant isolates of S. aureus. researchgate.net The development of hybrid molecules, which combine the quinolone scaffold with other antibacterial pharmacophores like 1,3-thiazines, has also yielded compounds with significant anti-MRSA activity. rsc.org These findings suggest that the dihydroquinolin-2-one framework can be modified to overcome existing resistance mechanisms. nih.govrsc.org

Mechanisms of Biofilm Eradication

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which makes them notoriously resistant to conventional antibiotics. nih.govmdpi.com Dihydro-pyrrol-2-one (DPO) derivatives, which share structural similarities with the dihydroquinolin-2-one scaffold, have demonstrated significant anti-biofilm properties against pathogens like Pseudomonas aeruginosa. nih.gov

The anti-biofilm mechanism of these compounds appears to be multifactorial. nih.govnih.gov Research indicates that they can interfere with key components of the biofilm matrix and metabolic processes within the biofilm. nih.gov For instance, certain DPO derivatives have been shown to decrease the activity of mannitol (B672) dehydrogenase (MDH) and reduce the content of extracellular DNA (eDNA) in biofilms in a concentration-dependent manner. nih.gov eDNA is a crucial structural component of the biofilm matrix, and its disruption can compromise the integrity of the biofilm. nih.gov By targeting these essential biofilm components, dihydroquinolin-2-one-related scaffolds can both inhibit the formation of new biofilms and help eradicate existing ones, representing a critical strategy for treating persistent and chronic infections. nih.govrsc.org

Molecular Docking Studies with Bacterial Targets

Molecular docking studies provide valuable insights into the specific interactions between dihydroquinolin-2-one derivatives and their bacterial targets at the atomic level. These computational simulations help to predict the binding affinity and orientation of a ligand (the compound) within the active site of a protein, such as DNA gyrase.

Docking studies of various quinoline derivatives have elucidated their binding modes. For example, simulations with 7-bromoquinoline-5,8-dione derivatives showed interactions with bacterial dihydropteroate (B1496061) synthase. ripublication.comresearchgate.net More relevant to the primary mechanism, docking studies of quinoline/thiazinan-4-one hybrids with the S. aureus MurB protein and of other derivatives with the active site of DNA gyrase have revealed key interactions. mdpi.comnih.gov These studies often show that the compounds bind in the same pocket as known inhibitors, like ciprofloxacin, and form hydrogen bonds and hydrophobic interactions with critical amino acid residues. mdpi.comnih.gov This information is instrumental in understanding structure-activity relationships and in the rational design of new, more potent derivatives with enhanced affinity for their bacterial targets. researchgate.net

Mechanistic Investigations in Anticancer Research

Beyond their antimicrobial properties, dihydroquinolin-2-one scaffolds have also been explored for their potential as anticancer agents. The mechanism in this context often involves targeting human topoisomerase enzymes, which are functionally similar to their bacterial counterparts but structurally distinct.

Topoisomerase I Poisoning and DNA Cleavage Complex Stabilization

Human topoisomerase I (Top1) is a vital enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. researchgate.net It is a well-established target for cancer chemotherapy. nih.gov Similar to their action on bacterial topoisomerases, certain quinoline derivatives act as Top1 poisons. researchgate.net

Inhibition Mechanisms of Kinases (e.g., VEGFR2, PDK1) through Molecular Interactions

The dihydroquinolin-2-one scaffold is a key pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. These small molecules typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways essential for tumor cell proliferation and survival. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target in anti-angiogenic therapy, playing a critical role in the formation of new blood vessels that supply tumors. nih.govnih.gov Dihydroquinolin-2-one derivatives are designed to interact with the ATP-binding pocket of the VEGFR-2 kinase domain. Key molecular interactions often involve the formation of hydrogen bonds between the heterocyclic core and amino acid residues in the hinge region of the kinase, such as Cys919. The substituents on the dihydroquinolin-2-one ring are crucial for optimizing potency and selectivity. For instance, the bromine and chlorine atoms at the 7 and 8 positions of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one would be expected to modulate the electronic properties and steric interactions within the binding site, potentially forming halogen bonds or occupying hydrophobic pockets to enhance binding affinity. nih.govmdpi.com

Table 1: Key Molecular Interactions in Kinase Inhibition by Heterocyclic Scaffolds

| Interacting Moiety of Inhibitor | Target Kinase Residue (Example) | Type of Interaction | Reference |

|---|---|---|---|

| Heterocyclic Core (e.g., Quinoline) | Hinge Region Amino Acids (e.g., Cys919 in VEGFR2) | Hydrogen Bonding | nih.gov |

| Substituted Phenyl Ring | Hydrophobic Pocket | Van der Waals Forces | mdpi.com |

Computational Design Principles for Anticancer Activity

Computational chemistry plays a pivotal role in the rational design of potent and selective anticancer agents based on the dihydroquinolin-2-one scaffold. nih.gov Molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of novel derivatives within the active sites of target kinases like VEGFR2. nih.gov

Structure-activity relationship (SAR) studies, guided by computational models, are essential for optimizing the anticancer activity. For the dihydroquinolin-2-one core, SAR studies indicate that substitutions at various positions on the quinoline ring and the N-phenyl group significantly influence inhibitory potency. The presence of halogen atoms, such as in this compound, is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. nih.gov These bulky and lipophilic groups can occupy specific hydrophobic pockets within the kinase binding site, leading to improved potency.

Computational approaches also help in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds, which is crucial for the development of effective drug candidates. By analyzing factors like lipophilicity (LogP), polar surface area, and the number of hydrogen bond donors and acceptors, researchers can fine-tune the molecular structure to achieve desirable drug-like properties.

Antioxidant Activity Mechanisms

Radical Scavenging Pathways and Molecular Basis

Dihydroquinoline derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.net The mechanism of radical scavenging can occur through hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of an N-H group in the 1,2-dihydroquinolin-2-one structure is a potential site for hydrogen donation.

The electronic properties of the aromatic ring system and its substituents play a significant role in the radical scavenging ability. Electron-donating groups can enhance the stability of the resulting antioxidant radical, making the parent molecule a more effective scavenger. The bromo and chloro substituents on the 7 and 8 positions of the title compound, being electron-withdrawing, might modulate this activity in a complex manner, potentially influencing the redox potential of the molecule. nih.gov

Interactions with Biological Macromolecules and Modulation of Antioxidant Systems (e.g., Human Serum Albumin)

The interaction of small molecules with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile, including their distribution and bioavailability. nih.govmdpi.com HSA has specific binding sites where drugs can be sequestered and transported. The binding of dihydroquinolin-2-one derivatives to HSA is likely to be driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. plos.org

The binding to HSA can also modulate the antioxidant activity of a compound. By binding to the protein, the compound's accessibility to free radicals in the aqueous environment may be altered. Furthermore, the microenvironment of the HSA binding pocket can influence the redox properties of the bound ligand. Spectroscopic techniques, such as fluorescence quenching, are commonly used to study these interactions and determine binding constants and the number of binding sites. nih.govmdpi.com

Corrosion Inhibition Mechanisms in Material Science

Adsorption Characteristics on Metal Surfaces

Quinoline and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netnajah.edu Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Human Serum Albumin |

| VEGFR2 |

Role in Oxidative Stability Enhancement for Fuel Applications

No literature was identified that examines the application of this compound as an additive to enhance the oxidative stability of fuels. Research into fuel additives is extensive, but this specific compound has not been a subject of study in this area. While some dihydroquinolin-4-one derivatives (a different isomer) have been investigated as potential biodiesel additives due to their antioxidant properties, this research does not include the 1,2-dihydroquinolin-2-one scaffold with 7-bromo and 8-chloro substitutions.

Supramolecular Interactions and Antioxidant Contributions

In the absence of any research on its use in fuel, there is consequently no information on the supramolecular interactions (such as hydrogen bonding or π-π stacking) that this compound might engage in within a fuel matrix. Furthermore, its specific contributions as an antioxidant, including potential mechanisms like radical scavenging or metal chelation in a non-biological context, remain uninvestigated.

Understanding Electron-Donating and Electron-Withdrawing Substituent Effects

The individual and combined effects of the electron-withdrawing bromo and chloro substituents at the 7- and 8-positions of the 1,2-dihydroquinolin-2-one core have not been specifically analyzed in the context of fuel applications. While the principles of physical organic chemistry would predict how these halogens influence the electron density and reactivity of the molecule, no empirical studies have been published to detail how these electronic modifications would translate to performance as a fuel stabilizer or antioxidant. Studies on other halogenated heterocyclic compounds have shown that the type and position of halogen substituents can significantly influence antioxidant activity, but these findings are not directly transferable to the compound without specific experimental data.

Future Directions and Emerging Research Avenues for 7 Bromo 8 Chloro 1,2 Dihydroquinolin 2 One Research

Development of Novel Asymmetric Synthetic Routes

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one, which possesses a stereocenter at the C3 position in its dihydro form, future research will likely focus on the development of novel asymmetric synthetic strategies.

Current synthetic methods for quinolinones often result in racemic mixtures, requiring challenging and often inefficient chiral resolution steps. nih.gov Future approaches could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity during the cyclization or a key bond-forming step. mdpi.com Kinetic resolution of racemic intermediates is another promising avenue, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in high enantiomeric excess. nih.gov The development of such methods would not only provide access to enantiopure this compound but also enable detailed studies into the specific biological activities of each enantiomer.

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Chiral Catalysis | Use of chiral transition metal complexes or organocatalysts to control the stereochemical outcome of the reaction. | High enantioselectivity, catalytic nature reduces waste. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the isolation of the unreacted enantiomer. | Can be highly effective for specific substrates. |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct the stereoselective formation of the desired product. | Well-established and reliable method. |

| Biocatalysis | Utilization of enzymes to catalyze the stereoselective synthesis. | High selectivity, environmentally friendly conditions. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The optimization of chemical reactions and the elucidation of their mechanisms are greatly facilitated by the ability to monitor the reaction in real-time. Future research on the synthesis of this compound and its derivatives will benefit from the application of advanced spectroscopic techniques. In-situ monitoring using techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data. researchgate.netljmu.ac.uk

These techniques allow for the tracking of the concentrations of reactants, intermediates, and products throughout the course of a reaction without the need for sampling and quenching. This real-time data is crucial for optimizing reaction conditions, identifying transient intermediates, and gaining a deeper understanding of the reaction mechanism. For instance, monitoring the formation of key intermediates in the synthesis of the quinolinone ring could help in fine-tuning parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

Integration of Machine Learning in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov In the context of this compound, ML algorithms can be employed to accelerate the design and prediction of novel derivatives with enhanced biological activities and desirable physicochemical properties. researchgate.netmdpi.comnih.gov

By training ML models on existing datasets of quinolinone derivatives and their biological activities, it is possible to develop predictive models that can screen virtual libraries of new compounds. research.google These models can predict properties such as binding affinity to a specific target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects. nih.gov This in silico screening can significantly reduce the time and cost associated with the synthesis and experimental testing of new compounds, allowing researchers to focus on the most promising candidates. Furthermore, generative ML models can be used to design novel quinolinone structures with optimized properties, exploring a vast chemical space that would be inaccessible through traditional methods alone. researchgate.net

Exploration of Additional Mechanistic Pathways in Biological Systems

While quinolones are known to exhibit a broad range of biological activities, the precise mechanistic pathways through which they exert their effects are often complex and not fully understood. biointerfaceresearch.comnih.govnih.govnih.gov Future research on this compound will likely delve deeper into its interactions with biological systems to elucidate its mechanism of action.

This will involve a combination of in vitro and in vivo studies to identify the molecular targets of the compound. Techniques such as proteomics, genomics, and metabolomics can be used to identify changes in cellular pathways and protein expression levels in response to treatment with the compound. nih.gov Understanding the specific proteins, enzymes, or receptors that this compound interacts with is crucial for its development as a therapeutic agent. mdpi.comresearchgate.netnih.gov Moreover, investigating its effects on various signaling pathways involved in diseases such as cancer or infectious diseases could reveal novel therapeutic applications. nih.govmdpi.com

Application as Building Blocks for Complex Chemical Architectures

The functionalized quinolinone core of this compound makes it an attractive building block for the synthesis of more complex chemical architectures. The presence of bromine and chlorine atoms provides handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.comorganic-chemistry.org

Future research could explore the use of this compound as a scaffold in diversity-oriented synthesis to generate libraries of complex and structurally diverse molecules. These libraries could then be screened for a wide range of biological activities, potentially leading to the discovery of new lead compounds for drug development. The rigid quinolinone framework can serve as a template to orient appended functional groups in a specific three-dimensional arrangement, which is crucial for molecular recognition and biological activity.

Investigation of Environmental Impact and Green Synthesis Optimizations

In an era of increasing environmental awareness, the development of sustainable and environmentally friendly chemical processes is of paramount importance. researchgate.net Future research concerning this compound should include a thorough investigation of its environmental impact, including its persistence, bioaccumulation potential, and toxicity to non-target organisms. numberanalytics.com

Furthermore, there is a significant opportunity to optimize the synthesis of this compound using the principles of green chemistry. tandfonline.comnih.govacs.orgresearchgate.netfrontiersin.org This includes the use of greener solvents (e.g., water, ionic liquids, or supercritical fluids), the development of catalyst systems that can be recycled and reused, and the design of synthetic routes with higher atom economy and lower E-factors (a measure of the amount of waste produced). frontiersin.orgnih.govresearchgate.net Exploring alternative energy sources, such as microwave irradiation or ultrasonication, could also lead to more efficient and environmentally benign synthetic protocols. tandfonline.comresearchgate.net By integrating green chemistry principles into the synthesis of this compound, its potential benefits can be realized while minimizing its environmental footprint. numberanalytics.comugent.be

Table 2: Green Chemistry Approaches for Quinolinone Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Q & A

Basic: What are the common synthetic routes for preparing 7-bromo-8-chloro-1,2-dihydroquinolin-2-one?

The synthesis typically involves halogenation and cyclization steps. For example, bromination of dihydroquinolinone precursors using reagents like bromine in Et₂O at controlled temperatures (0°C to room temperature) is a foundational method . Chlorination may follow using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), though reagent ratios significantly impact yields (e.g., POCl₃:PCl₅ = 3:2 improves dichlorination efficiency) . Key steps include:

- Quenching : Neutralization with NaHCO₃ after bromination.

- Purification : Crystallization from ethanol or methanol.

Advanced: How can reaction conditions be optimized to mitigate low yields in halogenation steps?

Low yields in chlorination (e.g., <30% with POCl₃ alone) are often due to incomplete substitution or side reactions. Optimization strategies include:

- Reagent Combinations : Mixing POCl₃ and PCl₅ at a 3:2 molar ratio increases dichlorination efficiency .

- Temperature Control : Maintaining 40°C during hydrolysis of intermediates (e.g., ethyl ester derivatives) improves carboxylate formation .

- Solvent Selection : Polar aprotic solvents like DMF enhance electrophilic substitution.

Basic: What analytical techniques are critical for characterizing this compound?

- Chromatography : HPLC or TLC with UV detection (λ ~254 nm) monitors purity, as aromatic systems absorb strongly in this range .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₉H₅BrClNO; expected m/z ~257.9) .

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine/chlorine positions via coupling constants) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)).

- Decoupling Experiments : NOESY or COSY spectra clarify spatial arrangements of substituents .

- Purity Assurance : Re-crystallization or preparative HPLC ensures >95% purity before analysis .

Basic: What are the primary research applications of this compound?

It serves as a precursor in:

- Antimicrobial Agents : Functionalized dihydroquinolinones show activity against Gram-negative bacteria .

- Enzyme Inhibition Studies : The halogenated scaffold interacts with kinase or topoisomerase active sites .

Advanced: How can substituent effects (Br/Cl) be systematically studied for biological activity?

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 7-Cl-8-Br or unsubstituted variants) and test in bioassays .

- Computational Docking : Use software like AutoDock to predict binding affinities against target proteins (e.g., DNA gyrase) .

- Kinetic Analysis : Measure IC₅₀ values in enzyme inhibition assays under varied pH (4–9) to assess electronic effects .

Basic: What are the stability and storage requirements for this compound?

- Storage : Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced: How does the electronic nature of Br/Cl substituents influence reactivity in cross-coupling reactions?

- Electrophilicity : Bromine’s lower electronegativity vs. chlorine enhances oxidative addition in Suzuki-Miyaura couplings.

- Leaving Group Ability : Bromine facilitates Pd-catalyzed substitutions (e.g., with arylboronic acids) .

- Steric Effects : Ortho-substituted Cl may hinder access to catalytic sites, requiring bulky ligands (e.g., XPhos) .

Basic: What computational tools are used to model its interactions with biological targets?

- Molecular Dynamics (MD) : GROMACS simulates ligand-protein dynamics in aqueous environments .

- QSAR Models : Train regression models on halogenated quinolinone datasets to predict bioactivity .

Advanced: How can methodological divergences in receptor-response studies be addressed?

Contradictions (e.g., non-overlapping clusters in receptor activation) require:

- Hybrid Approaches : Combine wet-lab agonism profiles (e.g., heterologous receptor expression) with meta-analyses of existing datasets .

- Standardized Metrics : Use receiver operating characteristic (ROC) curves to compare model performance across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.